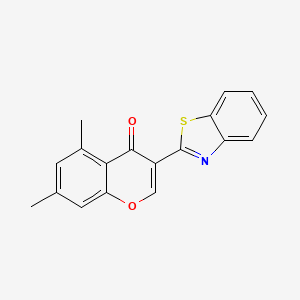

3-(1,3-benzothiazol-2-yl)-5,7-dimethyl-4H-chromen-4-one

Description

Properties

IUPAC Name |

3-(1,3-benzothiazol-2-yl)-5,7-dimethylchromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13NO2S/c1-10-7-11(2)16-14(8-10)21-9-12(17(16)20)18-19-13-5-3-4-6-15(13)22-18/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCFIAMSPYVJDTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)OC=C(C2=O)C3=NC4=CC=CC=C4S3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzothiazol-2-yl)-5,7-dimethyl-4H-chromen-4-one typically involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones, followed by cyclization. One common method includes the use of 2-aminothiophenol and aromatic aldehydes under acidic conditions to form the benzothiazole ring . The chromenone moiety can be introduced through a subsequent cyclization reaction involving suitable precursors .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave irradiation, one-pot multicomponent reactions, and green chemistry approaches are often employed to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(1,3-benzothiazol-2-yl)-5,7-dimethyl-4H-chromen-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the benzothiazole or chromenone rings.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

3-(1,3-benzothiazol-2-yl)-5,7-dimethyl-4H-chromen-4-one has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial and anticancer agent.

Medicine: Explored for its therapeutic properties, including anti-inflammatory and neuroprotective effects.

Industry: Utilized in the development of materials with specific optical and electronic properties.

Mechanism of Action

The mechanism of action of 3-(1,3-benzothiazol-2-yl)-5,7-dimethyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors, leading to its observed biological effects. The benzothiazole moiety is known to interact with proteins and nucleic acids, while the chromenone structure can modulate oxidative stress and inflammation .

Comparison with Similar Compounds

Table 1: Fluorescence and Structural Comparison

Biological Activity

3-(1,3-benzothiazol-2-yl)-5,7-dimethyl-4H-chromen-4-one is a synthetic compound that combines the pharmacophores of benzothiazole and chromone. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the current research findings on its biological activity, focusing on its anticancer properties, enzyme inhibition capabilities, and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of 3-(1,3-benzothiazol-2-yl)-5,7-dimethyl-4H-chromen-4-one typically involves multi-step chemical reactions that create the chromone structure while incorporating the benzothiazole moiety. The compound's molecular formula is with a molecular weight of approximately 307.37 g/mol .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In a study evaluating various derivatives for their inhibitory effects on ATR kinase—a critical regulator in DNA damage response—3-(1,3-benzothiazol-2-yl)-5,7-dimethyl-4H-chromen-4-one exhibited significant cytotoxicity against cancer cell lines such as HCT116 (colon cancer) and HeLa (cervical cancer) .

Key Findings:

- IC50 Values: The compound demonstrated an IC50 value indicating effective inhibition of cell viability at concentrations ≤10 µM.

- Mechanism of Action: The compound was shown to inhibit the phosphorylation of Chk1 at Ser 317, a critical step in the DNA damage response pathway .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 3-(1,3-benzothiazol-2-yl)-5,7-dimethyl-4H-chromen-4-one | HCT116 | ≤10 | ATR kinase inhibition |

| 3-(1,3-benzothiazol-2-yl)-5,7-dimethyl-4H-chromen-4-one | HeLa | ≤10 | ATR kinase inhibition |

Enzyme Inhibition

In addition to its anticancer properties, this compound has been studied for its inhibitory effects on various enzymes. Research indicates that it may act as an effective inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases such as Alzheimer's.

Enzyme Inhibition Data:

The compound showed promising results in inhibiting AChE and BuChE with IC50 values significantly lower than standard inhibitors like rivastigmine .

| Enzyme | IC50 (µM) | Comparison |

|---|---|---|

| AChE | 3.48 | More potent than standard inhibitors |

| BuChE | 0.08 | Highly effective compared to rivastigmine |

Case Studies and Research Findings

Several studies have explored the biological activity of this compound in detail:

- Antitumor Activity Assessment : A study reported that derivatives similar to this compound exhibited pronounced antitumor activity across multiple cancer cell lines, with significant cytotoxic effects observed .

- Neurotoxicity Evaluation : In neurotoxicity assays conducted on various derivatives of benzothiazole compounds, it was found that many exhibited low toxicity profiles while maintaining efficacy against targeted enzymes .

- Molecular Docking Studies : Computational studies have suggested strong binding interactions between the compound and target proteins involved in cancer progression and neurodegeneration .

Q & A

Basic Synthesis

Q: What are the common synthetic routes for preparing 3-(1,3-benzothiazol-2-yl)-5,7-dimethyl-4H-chromen-4-one, and how can reaction conditions be optimized for yield? A: The compound can be synthesized via domino Friedel-Crafts alkylation/cyclization reactions using Lewis acids (e.g., AlCl₃ or BF₃·Et₂O) to promote regioselective formation of the chromen-4-one core. Optimization involves solvent choice (e.g., dichloromethane or acetonitrile), stoichiometric control of benzothiazole precursors, and temperature modulation (60–80°C) to minimize side reactions. Electrochemical C(sp³)-H activation methods have also been employed for functionalization, utilizing controlled potential and supporting electrolytes (e.g., tetrabutylammonium bromide) to enhance efficiency .

Advanced Synthesis

Q: How can regioselectivity challenges in the Friedel-Crafts alkylation step be addressed during synthesis? A: Regioselectivity is influenced by electronic and steric effects of substituents on the aromatic ring. Computational modeling (e.g., density functional theory, DFT) can predict electron density distribution to guide precursor design. Experimentally, using bulky Lewis acids (e.g., FeCl₃) or directing groups (e.g., methoxy) can enforce specific attack trajectories. Monitoring via in situ NMR or HPLC helps track intermediate formation and adjust reaction kinetics .

Basic Characterization

Q: Which spectroscopic techniques are essential for confirming the structure of this compound? A: Key techniques include:

- ¹H/¹³C NMR : To identify proton environments (e.g., aromatic protons at δ 6.93–7.24 ppm) and carbon types (e.g., carbonyl at δ 178.3 ppm) .

- HRMS (ESI-TOF) : For exact mass determination (e.g., [M+H]+ calculated 411.0958, observed 411.0964) .

- X-ray crystallography : To resolve crystal packing and confirm bond lengths/angles (CCDC deposition recommended) .

Advanced Crystallography

Q: What strategies resolve crystallographic disorder in the benzothiazole moiety during X-ray analysis? A: Disorder is mitigated by:

- Low-temperature data collection (100 K) to reduce thermal motion.

- SHELXL refinement : Using PART instructions and constraints for anisotropic displacement parameters.

- Hydrogen bonding analysis : Graph set analysis (e.g., Etter’s rules) identifies stabilizing interactions that reduce disorder .

Biological Activity

Q: What in vitro assays are suitable for initial evaluation of its antimicrobial potential? A: Standard assays include:

- Agar diffusion : To assess zone-of-inhibition against Gram-positive/negative bacteria.

- Microdilution : For minimum inhibitory concentration (MIC) determination.

- Time-kill kinetics : To evaluate bactericidal vs. bacteriostatic effects. Reference compounds (e.g., ciprofloxacin) and solvent controls (DMSO ≤1%) are critical .

Advanced Bioactivity

Q: How can molecular docking studies predict interactions with bacterial targets like DNA gyrase? A: Docking workflows involve:

- Protein preparation : Retrieve gyrase structures (PDB: 1KZN), remove water, add hydrogens.

- Ligand parameterization : Optimize compound geometry using DFT (B3LYP/6-31G*).

- Scoring : AutoDock Vina or Schrödinger Glide evaluates binding affinities. Validate with MD simulations (100 ns) to assess stability of predicted poses .

Physicochemical Properties

Q: What methods determine solubility and stability under physiological conditions? A:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.